molecular formula C33H34NO4P B1279168 (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine CAS No. 213843-90-4

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No. B1279168
M. Wt: 539.6 g/mol
InChI Key: DRPNADVMTMEWQY-LOYHVIPDSA-N
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Description

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a useful research compound. Its molecular formula is C33H34NO4P and its molecular weight is 539.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Chemical Studies

  • Chiral PNP Pincer Ligand Synthesis: This compound, as part of a PNP-TADDOL ligand, has been synthesized for use in chiral group six pincer tricarbonyl complexes (de Aguiar et al., 2018).
  • Structural Analysis: Its enantiomers have been studied using X-ray diffraction and vibrational circular dichroism for detailed structural and absolute configuration analysis (Gherase et al., 2012).

Applications in Organic Synthesis

  • As a Chiral Ligand: This compound has been utilized as a chiral ligand in catalyzing asymmetric CC coupling reactions, diborations of allenes and olefins, and asymmetric conjugate addition reactions (Sikervar, 2014).
  • Solid-State Polymorphism: It has been involved in the synthesis and crystallographic analysis of solid-state polymorphs in studies of sterically congested tripodal phosphites (Shum et al., 2003).

In Liquid Crystals and Nucleosides Synthesis

  • Chiral Dopant in Liquid Crystals: Its derivative, a dioxasilepine compound, has been found effective as a chiral dopant for determining high helical twisting powers in liquid crystals (Hijji et al., 2008).
  • Intermediates in Carbocyclic Nucleosides: The synthesis of a related enantiomer intermediate for carbocyclic nucleosides such as adenosine agonists has been reported (Bannister et al., 1997).

properties

IUPAC Name

(3aR,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNADVMTMEWQY-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456805
Record name (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

CAS RN

213843-90-4
Record name (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 2
Reactant of Route 2
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 3
Reactant of Route 3
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 4
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 5
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 6
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Citations

For This Compound
2
Citations
A Dupeux, V Michelet - The Journal of Organic Chemistry, 2021 - ACS Publications
A novel and mild synthetic route for the preparation of functionalized polycyclic indole skeletons via a gold-mediated cycloisomerization/alkoxylation of 1,6-aldehyde-yne has been …
Number of citations: 7 pubs.acs.org
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com

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